(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It was designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was synthesized as part of a series of novel derivatives . The synthesis process involved the design and evaluation of these compounds for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of the compound was analyzed during the synthesis process . Single crystals were developed for further analysis .Chemical Reactions Analysis
The compound exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Its efficacy was further evaluated by examining their IC90 values .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed during the synthesis process . The compound was found to be non-toxic to human cells .Scientific Research Applications
Herbicide Research
A study by Hilton et al. (1969) found that pyridazinone chemicals, similar in structure to the compound , can inhibit photosynthesis in plants. This suggests a potential application in herbicides, with specific reference to the pyridazinone compounds' impact on photosynthesis and chloroplast development in plants (Hilton et al., 1969).
Synthesis of Novel Compounds
Research by Gaby et al. (2003) involved synthesizing novel compounds using pyridazinone, which is structurally related to the compound of interest. This indicates potential applications in developing new chemical entities for various purposes, including pharmaceuticals and materials science (Gaby et al., 2003).
Anticonvulsant Drug Research
Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant compounds, including those with pyridazinone structures. These findings suggest the compound could have applications in the development of anticonvulsant drugs (Georges et al., 1989).
Analgesic and Anti-inflammatory Agent Synthesis
Research by Gökçe et al. (2005) focused on synthesizing new compounds with pyridazinone structures for potential use as analgesic and anti-inflammatory agents. This indicates possible applications in the pharmaceutical industry for pain and inflammation management (Gökçe et al., 2005).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including pyridazinone compounds, and evaluated their antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-4-15(5-7-16)20(31)30-13-11-29(12-14-30)19-9-8-18(27-28-19)26-17-3-1-2-10-25-17/h1-10H,11-14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDLJXVEPUFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.